![molecular formula C9H15N3O B3362912 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine CAS No. 1016718-14-1](/img/structure/B3362912.png)
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine, also known as 5-CEXO, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic amine that is used as a ligand in coordination chemistry and other areas of research. 5-CEXO is also used as an intermediate in the synthesis of a variety of compounds, such as peptide hormones and other bioactive molecules.
Scientific Research Applications
Heterocyclic Chemistry and Medicinal Applications
The field of heterocyclic chemistry, particularly involving 1,3,4-oxadiazole derivatives, has been a focal point for developing new medicinal entities for treating various diseases. The core structure of 1,3,4-oxadiazole plays a crucial role in synthesizing biologically active compounds, leading to innovative methods for their preparation and exploration of medicinal applications. This area has seen significant advancements over the last 15 years, with researchers focusing on the therapeutic potential of these compounds for society's benefit (Nayak & Poojary, 2019).
Broad Spectrum of Biological Activities
Research on 1,3,4-oxadiazole-based derivatives has highlighted their broad spectrum of biological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, eliciting diverse bioactivities. This makes them highly valuable in medicinal chemistry for developing new therapeutic agents (Verma et al., 2019).
Synthetic Routes and Metal-Ion Sensing Applications
The synthesis of 1,3,4-oxadiazole derivatives has been streamlined through various methods, including dehydrogenative cyclization, oxidative cyclization, and C-H activation, among others. These compounds have not only contributed to pharmacology but also found applications in material science, such as in the development of chemosensors for metal-ion sensing. Their high photoluminescent quantum yield and excellent thermal and chemical stability make 1,3,4-oxadiazoles ideal for this purpose, demonstrating their versatility beyond medicinal applications (Sharma, Om, & Sharma, 2022).
Mechanism of Action
Target of Action
A structurally similar compound, n’-(6-aminopyridin-3-yl)-n-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide, has been reported to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for the growth and spread of cancer cells .
Mode of Action
Based on the target of the structurally similar compound, it can be hypothesized that this compound may inhibit the activity of vegfr2, thereby suppressing angiogenesis and potentially slowing down the growth and spread of cancer cells .
Biochemical Pathways
Given the potential target of vegfr2, it is likely that the compound affects theVEGF signaling pathway , which is involved in angiogenesis .
Result of Action
If the compound acts as a vegfr2 inhibitor, it could potentially suppress angiogenesis, thereby inhibiting the growth and spread of cancer cells .
properties
IUPAC Name |
5-(2-cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIWZAMYAVMDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NN=C(O2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602732 | |
Record name | 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1016718-14-1 | |
Record name | 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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